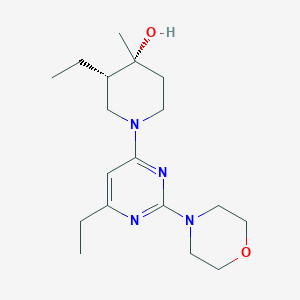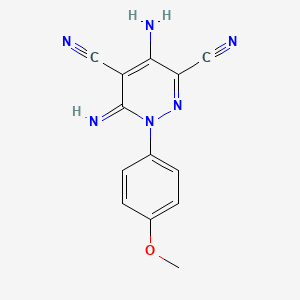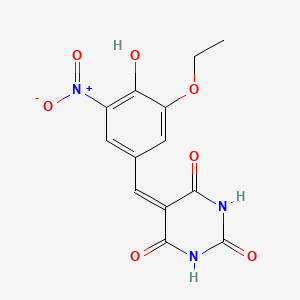![molecular formula C21H22N2O2S B5499313 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also demonstrated good tissue penetration and distribution, with high concentrations observed in lymphoid tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. However, the compound has also been shown to have some limitations, such as the potential for drug resistance and the need for combination therapy to achieve optimal efficacy.
Future Directions
There are several future directions for the development of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to the compound. Another direction is the development of combination therapies that can enhance the efficacy of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. In addition, there is a need for further clinical studies to evaluate the safety and efficacy of the compound in different types of cancer and in combination with other treatments.
Conclusion:
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. The compound has a selective mechanism of action and a favorable pharmacokinetic profile. However, further studies are needed to evaluate the safety and efficacy of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide in clinical settings and to identify strategies to overcome potential limitations.
Synthesis Methods
The synthesis of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is around 40%, and the purity of the final product is greater than 95%.
Scientific Research Applications
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-12-16(2)21(17(3)13-15)26(24,25)23-20-6-4-18(5-7-20)14-19-8-10-22-11-9-19/h4-13,23H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEPYSQAGBZWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499253.png)

![5-[(3,4-dimethylpiperazin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5499261.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5499262.png)

![7-acetyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499276.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)
![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)